molecular formula C8H12BrN B1427507 2-Phenylethylamine hydrobromide CAS No. 53916-94-2

2-Phenylethylamine hydrobromide

Cat. No.: B1427507
CAS No.: 53916-94-2
M. Wt: 202.09 g/mol
InChI Key: IRAGENYJMTVCCV-UHFFFAOYSA-N
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Description

Systematic Nomenclature

2-Phenylethylamine hydrobromide is systematically named 2-phenylethanamine hydrobromide according to IUPAC guidelines. This nomenclature reflects its structural composition: a phenethyl group (C₆H₅-CH₂-CH₂-) bonded to an ammonium group, which is associated with a bromide counterion. Alternative names include phenethylamine hydrobromide and 2-phenylethylammonium bromide , both widely recognized in chemical literature.

Molecular Formula Analysis

The compound’s molecular formula, C₈H₁₂BrN , comprises:

  • 8 carbon atoms : Six form the aromatic benzene ring, and two constitute the ethylamine chain.
  • 12 hydrogen atoms : Distributed across the aromatic ring (5H), ethyl chain (4H), and ammonium group (3H).
  • 1 bromine atom : Acts as the counterion in the ionic lattice.
  • 1 nitrogen atom : Part of the primary ammonium group.

Its molecular weight is 202.09 g/mol , calculated from the precise masses of constituent atoms. The bromide ion (Br⁻) contributes significantly to the compound’s ionic character, distinguishing it from the free base form.

Properties

IUPAC Name

2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAGENYJMTVCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53916-94-2
Record name 2-Phenylethylamine Hydrobromide
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Record name Phenethylamine hydrobromide
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Mechanism of Action

Target of Action

2-Phenylethylamine hydrobromide primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans. These targets play a crucial role in various biological processes, including protein digestion and regulation of cellular functions.

Biochemical Pathways

The biochemical pathways affected by 2-Phenylethylamine are diverse and include several related to alkaloid metabolism. The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially influencing a variety of biological processes.

Result of Action

The molecular and cellular effects of 2-Phenylethylamine’s action are complex and can vary depending on the specific target and biological context. For example, its action on TAAR1 and VMAT2 in the brain can influence neurotransmission, potentially affecting mood and behavior.

Biological Activity

2-Phenylethylamine hydrobromide, a derivative of phenethylamine, is a compound that has garnered attention in various biological and pharmacological studies. Its biological activity is primarily attributed to its role as a neuromodulator and its interactions with neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

2-Phenylethylamine (PEA) is an organic compound with the formula C8H11NC_8H_{11}N. The hydrobromide salt form enhances its solubility and stability for various applications. Its structure allows it to interact with several neurotransmitter receptors, notably those associated with dopamine (DA) and serotonin (5-HT) pathways.

2-Phenylethylamine acts on various receptors in the central nervous system:

  • Dopaminergic Activity : It influences dopamine release and reuptake, impacting mood and behavior. Studies indicate that PEA can enhance dopamine levels in specific brain regions, particularly the substantia nigra and ventral tegmental area .
  • Serotonergic Activity : PEA also interacts with serotonin receptors, particularly 5-HT_2A, which are implicated in mood regulation and anxiety . Its binding affinity varies across different receptor subtypes, suggesting a complex role in modulating serotoninergic pathways.

Biological Activity Data

The following table summarizes the biological activity of 2-phenylethylamine compared to other related compounds:

CompoundNE Release (nM)DA Release (nM)5-HT Release (nM)
2-Phenylethylamine10.939.5>10,000
Tyramine40.61192,775
Dextroamphetamine6.6–7.25.8–24.8698–1,765
Tryptamine71616432.6

Note: The smaller the value indicates stronger neurotransmitter release activity .

Pharmacokinetics

The metabolism of 2-phenylethylamine primarily occurs via monoamine oxidase B (MAO-B), which preferentially degrades this compound alongside other biogenic amines like benzylamine . The renal excretion pathway indicates that the compound is eliminated through the kidneys, emphasizing the importance of renal function in its pharmacodynamics.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-phenylethylamine:

  • Mood Disorders : Research suggests that PEA may have antidepressant effects due to its ability to increase dopamine and serotonin levels. A study indicated that administration of PEA resulted in significant mood improvement among participants suffering from mild depression .
  • Cognitive Enhancement : Investigations into PEA's cognitive effects reveal that it may enhance learning and memory processes by modulating dopaminergic pathways. This has implications for conditions such as ADHD and cognitive decline .
  • Weight Management : PEA has been explored for its potential role in weight management due to its influence on appetite regulation and energy expenditure .

Scientific Research Applications

Neuromodulation and Mood Disorders

2-Phenylethylamine hydrobromide has been studied for its potential role in treating mood disorders. Research indicates that it interacts with trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), which can influence neurotransmission related to mood regulation .

Case Study : A study highlighted the effects of 2-phenylethylamine on mood enhancement in animal models, suggesting its potential as a therapeutic agent for depression and anxiety disorders.

Cognitive Enhancement

The compound has been explored for cognitive enhancement due to its stimulant properties. It is believed to increase the release of norepinephrine and dopamine, which can improve attention and focus .

Research Findings : Clinical trials are ongoing to evaluate its efficacy in improving cognitive functions in patients with attention deficit hyperactivity disorder (ADHD) and other cognitive impairments.

Organic Electrolyte Additive

Recent studies have identified this compound as a multifunctional organic electrolyte additive in batteries, particularly in aqueous zinc-ion systems. This application enhances the performance of polyaniline cathodes, contributing to the development of more efficient energy storage solutions .

Application AreaDescription
NeuromodulationPotential treatment for mood disorders through neurotransmitter regulation
Cognitive EnhancementImprovement of attention and focus in cognitive impairments
Organic Electrolyte AdditiveEnhances performance in aqueous zinc-ion batteries

Synthesis Routes

The synthesis of this compound can be achieved through various chemical reactions involving phenethylamine derivatives. The presence of the hydrobromide salt improves solubility and stability, making it suitable for laboratory applications .

Safety and Regulatory Information

This compound is classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed
  • Skin Irritation : Causes skin irritation
  • Eye Irritation : Causes serious eye irritation
  • Respiratory Irritation : May cause respiratory irritation .

Comparison with Similar Compounds

5-Bromo-2-Methoxyphenethylamine Hydrobromide (CAS 206559-44-6)

  • Molecular Formula: C₉H₁₃Br₂NO
  • Molecular Weight : 311.01 g/mol
  • Key Features : Incorporates bromine and methoxy substituents on the benzene ring, which may enhance receptor binding specificity compared to unsubstituted 2-PEA hydrobromide. This modification is common in neuropharmacological probes targeting serotonin or dopamine receptors.

2-(tert-Butylamino)ethylbromide Hydrobromide

  • Molecular Formula : C₆H₁₄Br₂N₂ (based on analogous compounds)
  • Key Features : Features a bulky tert-butyl group on the amine, which sterically hinders interactions but improves stability. This compound is used in coordination chemistry to stabilize main-group elements .

Dopamine-1-¹⁴C Hydrobromide

  • Specific Activity : 2–10 mC/mM
  • Key Features : Radiolabeled derivative used to study dopaminergic pathways. Unlike 2-PEA hydrobromide, dopamine’s catechol ring enables binding to D₁ and D₂ receptors, critical in Parkinson’s disease research.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O) Specific Activity (mC/mM)
2-Phenylethylamine Hydrobromide 202.07 Not reported High 1–5
5-Bromo-2-Methoxyphenethylamine HBr 311.01 Not reported Moderate N/A
N-Phenethylbenzamide (Rip-A) 225.29 115 Low (organic solvents) N/A
2-Bromo-4-fluorobenzylamine HCl 238.51 (calculated) Not reported High N/A

Notes:

  • The hydrobromide salts generally exhibit higher aqueous solubility than free bases or neutral amides (e.g., Rip-A) .
  • Bromine substituents (e.g., in 5-Bromo-2-Methoxyphenethylamine HBr) increase molecular weight and may reduce volatility.

Pharmacological and Functional Differences

  • Receptor Affinity : Unsubstituted 2-PEA hydrobromide shows broad interactions with trace amine-associated receptors (TAARs), while brominated/methoxylated derivatives may target specific serotonin (5-HT) receptors .
  • Stability : Sterically hindered derivatives (e.g., tert-butyl-substituted) exhibit enhanced thermal stability but reduced bioavailability .

Q & A

Q. What are the recommended analytical methods for quantifying 2-phenylethylamine hydrobromide in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used due to its sensitivity and specificity. For metabolic studies, precision-cut liver slices from guinea pigs or rodents can be employed to monitor the conversion of 2-phenylethylamine to phenylacetaldehyde via monoamine oxidase (MAO) activity . Calibration curves should be validated using certified reference materials, and internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects.

Q. How should researchers handle this compound to ensure safety in laboratory settings?

Refer to safety data sheets (SDS) for hazard identification:

  • Bioaccumulation : Low bioconcentration potential (BCF = 2.4) in aquatic organisms .
  • Soil mobility : High mobility (Koc = 120) in silty-clay loam soils due to cationic form at environmental pH .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure. Emergency protocols for spills include neutralization with weak acids (e.g., citric acid) .

Q. What experimental models are suitable for studying the neurochemical effects of this compound?

Rodent models (e.g., Swiss albino mice) are preferred for behavioral assays, such as predator avoidance tests. Intraperitoneal (i.p.) injection protocols (e.g., 20 mg/kg scopolamine hydrobromide) can be adapted to study neuromodulatory effects, with TAAR4 receptor activation as a key focus . Ensure ethical compliance with Institutional Animal Care and Use Committee (IACUC) guidelines .

Q. How can researchers validate the purity of synthesized this compound?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) for purity assessment. Cross-reference with certified reference materials (CRMs) from authoritative suppliers (e.g., Sigma-Aldrich) . For trace impurities, tandem MS/MS provides sub-ppm detection limits.

Q. What are the critical parameters for storing this compound to maintain stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Monitor pH in aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How do phenolic compounds inhibit 2-phenylethylamine formation in phenylalanine degradation pathways?

Structure-activity relationship (SAR) studies show that phenolic families (e.g., stilbenoids, flavonoids) competitively inhibit key enzymes like aromatic L-amino acid decarboxylase. Experimental designs should include LOOH (linoleic acid hydroperoxide) to simulate oxidative stress, as it amplifies 2-phenylethylamine production by 30–50% in vitro . Use multivariate regression models to correlate inhibitory potency with substituent electronegativity and steric effects.

Q. What methodologies optimize enzymatic cascades for this compound synthesis?

Batch biotransformation systems with immobilized transaminase and alcohol dehydrogenase achieve >90% conversion efficiency. Key parameters:

  • Substrate specificity : Test structural analogs (e.g., tyramine) to avoid reactive intermediates like DOPAL .
  • pH control : Maintain pH 7.5–8.5 to stabilize enzyme activity.
  • Flow rates : In continuous systems, optimize residence time to balance yield and enzyme longevity .

Q. How can contradictions in metabolic data for this compound be resolved?

Discrepancies in MAO-mediated oxidation rates may arise from interspecies differences (e.g., guinea pig vs. human liver slices). Apply kinetic modeling (Michaelis-Menten parameters) and compare isoform-specific MAO-A/MAO-B inhibition profiles. Validate findings using CRISPR-edited cell lines to isolate metabolic pathways .

Q. What brain circuits are activated by 2-phenylethylamine-mediated TAAR4 signaling in rodents?

Use optogenetic silencing and c-Fos immunohistochemistry to map neural pathways. The amygdala and hypothalamus show heightened activity during predator odor avoidance. Calcium imaging in TAAR4-knockout mice can isolate 2-phenylethylamine-specific responses .

Q. How does this compound interact with lipid bilayers in neuropharmacological studies?

Molecular dynamics simulations reveal preferential partitioning into lipid rafts due to its cationic amphiphilic structure. Experimental validation via fluorescence anisotropy (e.g., DPH probes) quantifies membrane fluidity changes. Correlate these findings with in vivo blood-brain barrier permeability assays .

Methodological Notes

  • Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., phenolic inhibition assays) .
  • Ethical Compliance : Document participant selection criteria and informed consent protocols for human tissue studies .
  • Literature Review : Prioritize primary sources indexed in PubMed or Web of Science to avoid unreliable platforms (e.g., ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylethylamine hydrobromide
Reactant of Route 2
2-Phenylethylamine hydrobromide

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